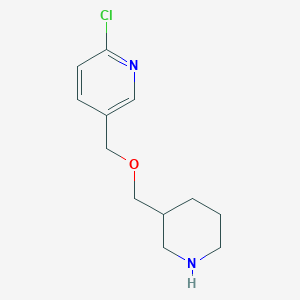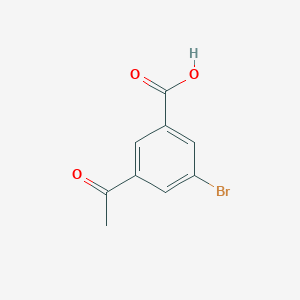
3-Acetyl-5-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the 3-position and a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromobenzoic acid typically involves the bromination of 3-acetylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc in acetic acid or other reducing agents.
Substitution: Ammonia or other nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Carboxy-5-bromobenzoic acid.
Reduction: 3-Acetylbenzoic acid.
Substitution: 3-Acetyl-5-aminobenzoic acid.
Scientific Research Applications
3-Acetyl-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylbenzoic acid
- 5-Bromobenzoic acid
- 3-Acetyl-4-bromobenzoic acid
Uniqueness
3-Acetyl-5-bromobenzoic acid is unique due to the specific positioning of the acetyl and bromine groups on the benzene ring This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C9H7BrO3 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
3-acetyl-5-bromobenzoic acid |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
InChI Key |
SBSLBDUHKXDKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



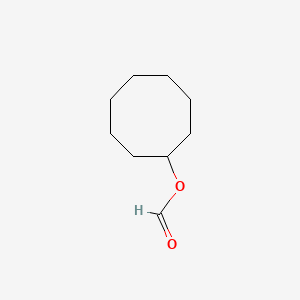
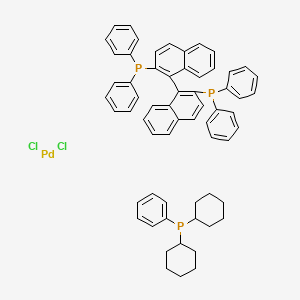
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
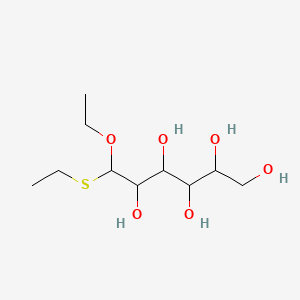
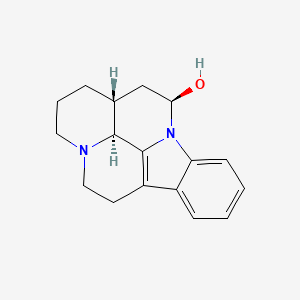
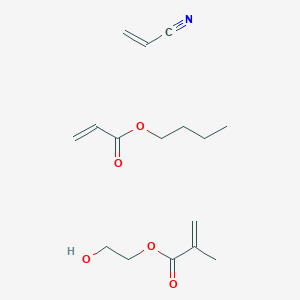
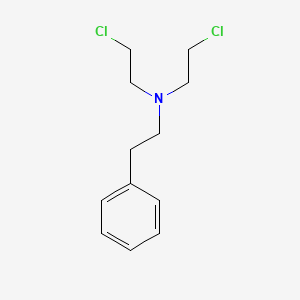
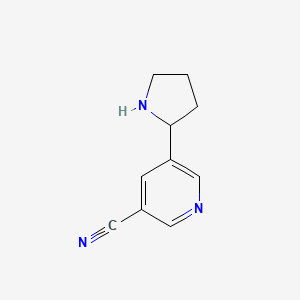
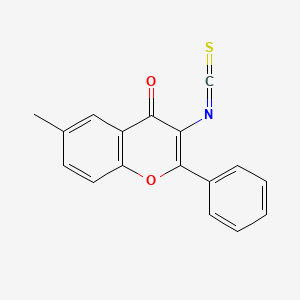

![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)
